Specific Scientific Field: Polymer Science and Material Engineering
Summary of the Application: 2-Ethylhexyl methacrylate (EHMA) is a methacrylate ester monomer with low volatility and excellent adhesion to a wide range of substrates . This monomer enhances the flexibility, impact resistance, and toughness of polymers when used in copolymerization . It has good resistance to weathering and helps to enhance the durability and long-term performance of coatings .
Methods of Application or Experimental Procedures: 2-Ethylhexyl Methacrylate F (2-EHMA F) forms homopolymers and copolymers . Copolymers of 2-EHMA F can be prepared with (meth)acrylic acid and its salts, amides and esters, and with (meth)acrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils, etc .
Results or Outcomes: 2-EHMA F is a monofunctional monomer with a characteristic high reactivity of methacrylates and a branched hydrophobic moiety . It can be used to impart the following properties to polymers: Chemical resistance, Hydrophobicity, Flexibility, Scratch resistance, Adhesion, Heat resistance, High solids, Weatherability .
Specific Scientific Field: Ophthalmology
Summary of the Application: 2-Ethylhexyl methacrylate can be used as a monomer to prepare poly (2-phenoxyethyl methacrylate-co-2-phenoxyethyl acrylate-co-2-ethylhexyl methacrylate) (PPPE) intraocular lenses used in cataract treatment .
Results or Outcomes: The intraocular lenses made from this polymer showed excellent optical and thermomechanical properties .
2-Ethylhexyl methacrylate is an ester derived from methacrylic acid, characterized by its colorless liquid form and an ester-like odor. It has a molecular formula of and a molecular weight of approximately 198.3 g/mol. This compound is notable for its hydrophobic properties and high reactivity, making it a valuable monofunctional monomer in various chemical syntheses and polymer production .
2-Ethylhexyl methacrylate readily participates in addition reactions, which allows it to form both homopolymers and copolymers. It can react with various organic compounds, including (meth)acrylic acids, acrylonitrile, vinyl esters, and styrene. The polymerization process can be initiated through radical mechanisms, often requiring stabilizers like hydroquinone monomethyl ether to prevent premature polymerization during storage .
The synthesis of 2-ethylhexyl methacrylate typically involves the esterification of methacrylic acid with 2-ethylhexanol. This reaction can be catalyzed by acid catalysts under controlled conditions to ensure high yield and purity. The process requires careful monitoring to avoid unwanted polymerization during synthesis .
2-Ethylhexyl methacrylate is widely used in various applications due to its desirable properties:
Interaction studies involving 2-ethylhexyl methacrylate focus on its compatibility with other monomers and additives used in polymer formulations. The compound's ability to copolymerize with other materials enhances the mechanical and thermal properties of the resulting polymers. Research indicates that copolymers formed with this monomer exhibit improved flexibility, adhesion, and resistance to environmental factors .
In comparison to other similar compounds, 2-ethylhexyl methacrylate stands out due to its unique combination of hydrophobicity and reactivity. Below is a comparison with several related compounds:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
2-Ethylhexyl Methacrylate | High reactivity; forms flexible polymers | |
2-Ethylhexyl Acrylate | Similar structure; used in pressure-sensitive adhesives | |
Butyl Methacrylate | Lower hydrophobicity; used in coatings | |
Methyl Methacrylate | Commonly used; less flexible than 2-ethylhexyl methacrylate |
While 2-ethylhexyl acrylate shares a similar structure, it often exhibits different polymerization characteristics compared to 2-ethylhexyl methacrylate, particularly in terms of adhesion and flexibility .
The industrial synthesis of 2-ethylhexyl methacrylate primarily relies on direct esterification processes between methacrylic acid and 2-ethylhexanol. The most widely employed industrial method involves continuous esterification in the presence of strong acid catalysts, particularly sulfuric acid [1] .
The conventional industrial process utilizes methacrylic acid and 2-ethylhexanol as starting materials, with sulfuric acid serving as the esterification catalyst . The reaction proceeds at temperatures ranging from 70-100°C under atmospheric pressure conditions [3]. Polymerization inhibitors, specifically hydroquinone or its monomethyl ether derivative, are essential additions to prevent unwanted polymerization during the reaction process [4].
Modern industrial facilities employ continuous processes where reactants are fed continuously into reactor systems . These systems feature sophisticated reactive distillation technology, utilizing specialized catalysts such as Amberlyst 70 in structured packing configurations [5]. The process operates at elevated temperatures between 80-140°C, achieving conversion rates of 90-98% [5].
Contemporary manufacturing increasingly adopts heterogeneous catalytic systems utilizing solid acid catalysts including Amberlyst resins and zeolite molecular sieves [6] [7]. These systems offer significant advantages including catalyst reusability, reduced corrosion issues, and simplified product separation processes [6]. The solid-catalyzed esterification typically operates at temperatures of 70-120°C with conversion rates ranging from 80-92% [7].
An alternative industrial approach involves transesterification reactions between methyl methacrylate and 2-ethylhexanol using lithium alcoholate catalysts [8]. This method operates at higher temperatures (130-150°C) but provides excellent selectivity and minimal side product formation [8].
Laboratory-scale synthesis of 2-ethylhexyl methacrylate employs similar fundamental chemistry but with modified conditions and equipment suitable for smaller-scale operations.
Laboratory synthesis typically involves batch esterification using methacrylic acid and 2-ethylhexanol in molar ratios of 1:1.2 to 1:3.0 [3]. The reaction utilizes sulfuric acid or p-toluenesulfonic acid as catalysts, with the mixture heated under reflux conditions . Azeotropic distillation facilitates water removal, driving the equilibrium toward ester formation [3].
Laboratory procedures require careful atmospheric control due to the high reactivity of methacrylic compounds. Reactions are conducted under air rather than inert gases, as oxygen presence is essential for stabilizer effectiveness [4] [9]. Reaction temperatures are maintained between 70-100°C with continuous monitoring using gas chromatography [3].
Laboratory purification typically involves fractional distillation under reduced pressure to minimize thermal degradation [10]. Alternative purification methods include column chromatography using silica gel with ethyl acetate-hexane solvent systems [11]. The distillation typically yields products with purity levels exceeding 90% [11].
Laboratory synthesis often employs ion-exchange resins such as Amberlites IR-118, IR-120, or similar sulfonic acid-type cation-exchange resins [3]. These catalysts provide excellent conversion rates while facilitating easy separation from the product mixture [3].
The purification of 2-ethylhexyl methacrylate requires sophisticated separation technologies to achieve industrial-grade purity specifications while preventing polymerization during processing.
Vacuum distillation represents the predominant industrial purification method, operating at reduced pressures to lower boiling points and minimize thermal degradation [12] [13]. The process typically operates at 88-120°C under reduced pressure, achieving purity levels of 99.0-99.5% [14]. Fractional distillation systems employ multiple theoretical plates to ensure effective separation of light and heavy impurities [15].
Modern industrial facilities increasingly utilize Divided Wall Column (DWC) technology, which combines topping and rectification operations in a single column unit [15]. This technology reduces energy consumption while achieving purity levels of 99.5-99.9% with recovery yields of 95-98% [15]. The DWC system effectively removes light impurities including unreacted methacrylic acid and alcohol while eliminating heavy by-products [15].
Water extraction serves as an important pre-treatment step, particularly for removing unreacted alcohol and water-soluble impurities [3]. The extraction operates at temperatures of 25-70°C using aqueous solvents, achieving preliminary purification levels of 95.0-98.0% [3]. Azeotropic distillation with hexane facilitates removal of water and methanol impurities that form azeotropic mixtures with the desired ester [16].
Column chromatography using silica gel provides high-purity products suitable for research applications, achieving purity levels of 99.0-99.9% [11]. This method operates at room temperature, eliminating thermal degradation risks but is limited to laboratory-scale applications due to throughput constraints [11].
Stringent quality control parameters ensure that 2-ethylhexyl methacrylate meets industrial specifications for downstream applications.
The primary quality parameter involves assay determination using gas chromatography, with industrial specifications requiring minimum purity of 98.0% [9] [17] [18]. Typical production achieves purity levels of 99.7% [18]. Water content must not exceed 0.05% as determined by ASTM E 203 methodology [9] [17], with typical values around 0.01% [18].
Acid content, calculated as methacrylic acid, must remain below 0.01% according to ASTM D 1613 testing protocols [9] [17]. This parameter ensures minimal free acid contamination that could affect downstream polymerization processes [17]. Color specifications limit APHA color values to maximum 25 units using ASTM D 1209 methodology [9] [17], with typical production achieving color values around 10 [18].
Stabilizer concentration, specifically hydroquinone monomethyl ether (MEHQ), requires precise control at 60 ± 20 ppm levels [9] [17] [18]. This parameter is monitored using High-Performance Liquid Chromatography (HPLC) techniques [9]. Proper stabilizer levels prevent polymerization during storage and handling while maintaining product stability [4].
Density measurements at 20°C must fall within 0.881-0.887 g/cm³ ranges [18], with typical values around 0.884 g/cm³ [9] [18]. Refractive index specifications require values between 1.438-1.446 at 20°C [19] [18]. Viscosity at 25°C typically measures 1.85-2.48 mPa·s [20] [18], providing important information for processing applications.
Boiling point specifications range from 218-228°C at standard atmospheric pressure [9] [14] [18]. Flash point measurements must exceed 92°C using Tag Closed Cup methodology [14] [21], ensuring safe handling and storage conditions [21]. These thermal properties are critical for determining appropriate processing and storage conditions [21].
Global production of 2-ethylhexyl methacrylate has experienced steady growth, driven by expanding applications in coatings, adhesives, and specialty polymer markets.
The global 2-ethylhexyl methacrylate market was valued between USD 500-945 million in 2024, with projections indicating growth to USD 800-1539 million by 2033 [22] [23] [24]. This represents a compound annual growth rate (CAGR) of 5.3-6.5% during the forecast period [22] [23] [25]. The market demonstrates robust expansion driven by increasing demand in automotive, construction, and electronics sectors [24].
Asia-Pacific dominates global production and consumption, accounting for 35-44% of total market share [26] [24]. This regional leadership reflects significant manufacturing capacity in China, Japan, and South Korea, supported by robust industrial infrastructure and growing end-use markets [24]. North America represents 25-30% of global market share [27], while Europe accounts for 20-25% of total production [26].
Global production capacity is estimated to exceed 200,000 metric tons annually [28], distributed across major manufacturing facilities operated by leading chemical companies. Primary producers include BASF Group, Evonik Industries, Mitsubishi Chemical Corporation, and NOF Corporation [22] [28] [29]. These companies operate integrated production facilities capable of producing multiple methacrylate ester variants [28].
Coatings applications represent approximately 40% of total demand, followed by adhesives and sealants at 25% market share [29] [24]. Other significant applications include plastics modification (15%), printing inks (10%), and specialty applications including dental materials and contact lens manufacturing (10%) [29] [24].
The market has demonstrated consistent growth over the past decade, with the global market expanding from approximately USD 86 million in 2021 to current levels [30] [29]. Methacrylic ester markets overall have shown sustained expansion, with the broader category valued at USD 4.88 billion in 2023 and projected to reach USD 8.28 billion by 2030 [31].
Irritant